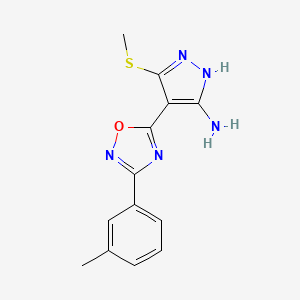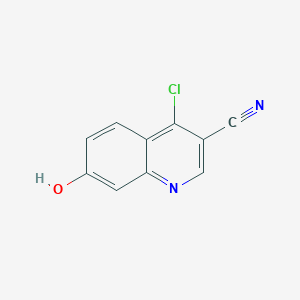
4-Chloro-7-hydroxyquinoline-3-carbonitrile
Overview
Description
“4-Chloro-7-hydroxyquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1017788-66-7 . It has a molecular weight of 204.62 and its IUPAC name is 4-chloro-7-hydroxy-3-quinolinecarbonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-Chloro-7-hydroxyquinoline-3-carbonitrile” is 1S/C10H5ClN2O/c11-10-6 (4-12)5-13-9-3-7 (14)1-2-8 (9)10/h1-3,5,14H . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored at a temperature between 2-8°C in an inert atmosphere .
Scientific Research Applications
Medicinal Chemistry Applications
Hydroxyquinolines, including those related to 4-Chloro-7-hydroxyquinoline-3-carbonitrile, serve as significant scaffolds in medicinal chemistry. They have been recognized for their chromophoric properties, which are instrumental in detecting metal ions and anions. Beyond analytical applications, these compounds have garnered attention over the last two decades for their substantial biological activities. Researchers have been exploring synthetic modifications of hydroxyquinolines to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, neurodegenerative disorders, and more. Their metal chelation properties further underscore their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Antimalarial and Autoimmune Disease Research
Chloroquine and hydroxychloroquine, compounds closely related to 4-Chloro-7-hydroxyquinoline-3-carbonitrile, have been used as anti-malarial drugs and for treating autoimmune disorders due to their immunosuppressive properties. These compounds modulate T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. The efficacy of these drugs in modifying the clinical course of autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis is balanced against their potential adverse effects, highlighting the need for careful consideration in therapeutic applications (Taherian, Rao, Malemud, & Askari, 2013).
Chemical and Physical Research
The study of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen bonded solvent wire clusters attached to aromatic scaffold molecules like hydroxyquinolines illuminates the complex interactions within these compounds. Such research provides valuable insights into the fundamental chemical and physical properties of hydroxyquinolines and their derivatives, further informing their practical applications in various scientific fields (Manca, Tanner, & Leutwyler, 2005).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4-chloro-7-hydroxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENTCYDIFPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650688 | |
| Record name | 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-hydroxyquinoline-3-carbonitrile | |
CAS RN |
1017788-66-7 | |
| Record name | 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




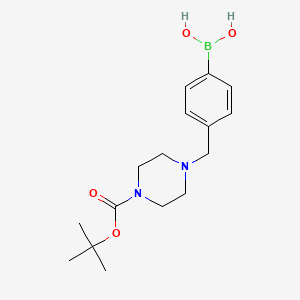
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)
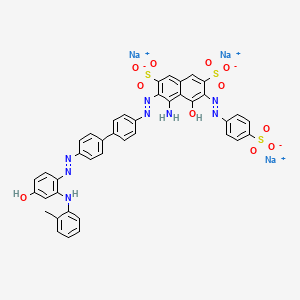
![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)
![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)
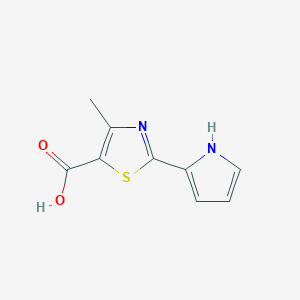
![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)
![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)
